

Metahexamide: A Technical Guide to its Discovery, Development, and Withdrawal

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Compound of Interest

Compound Name: *Metahexamide*

CAS No.: 565-33-3

Cat. No.: B1676324

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DISCLAIMER: **Metahexamide** was developed in the late 1950s, and detailed experimental data and protocols from that era are not always available in modern digital archives. This guide synthesizes available information and constructs representative protocols based on common practices for first-generation sulfonylureas of that period. Specific quantitative values from original trials are cited where found in accessible literature.

Executive Summary

Metahexamide is a first-generation oral hypoglycemic agent belonging to the sulfonylurea class of drugs. First described in 1959, it demonstrated greater potency than its contemporary, tolbutamide, and offered a new therapeutic option for the management of type 2 diabetes mellitus (then known as maturity-onset diabetes). Its mechanism of action is consistent with other sulfonylureas, involving the stimulation of insulin release from pancreatic β -cells by blocking ATP-sensitive potassium channels. Despite its promising efficacy, the clinical use of **Metahexamide** was short-lived due to an unacceptable incidence of hepatotoxicity, primarily manifesting as jaundice, which led to its withdrawal from the market. This document provides a detailed technical overview of the discovery, development, pharmacological profile, and reasons for the discontinuation of **Metahexamide**.

Discovery and Synthesis

Metahexamide, chemically known as 1-(3-Amino-4-methylphenyl)sulfonyl-3-cyclohexylurea, was developed during a period of intense research into oral antidiabetic agents following the discovery of the hypoglycemic properties of sulfonamides.[1] It emerged as a potent, long-acting member of the first-generation cyclohexyl-containing sulfonylureas.[2]

Synthesis Protocol

The synthesis of **Metahexamide** follows a standard procedure for sulfonylurea compounds, involving the condensation of a substituted benzenesulfonamide with an appropriate isocyanate. The following protocol is a representative pathway for its synthesis.

Reaction Scheme:

Step 1: Preparation of 3-Amino-4-methylbenzenesulfonamide Step 2: Reaction with Cyclohexyl Isocyanate to form **Metahexamide**

Experimental Protocol: Synthesis of N-(3-amino-4-methylbenzenesulfonyl)-N'-cyclohexylurea (**Metahexamide**)

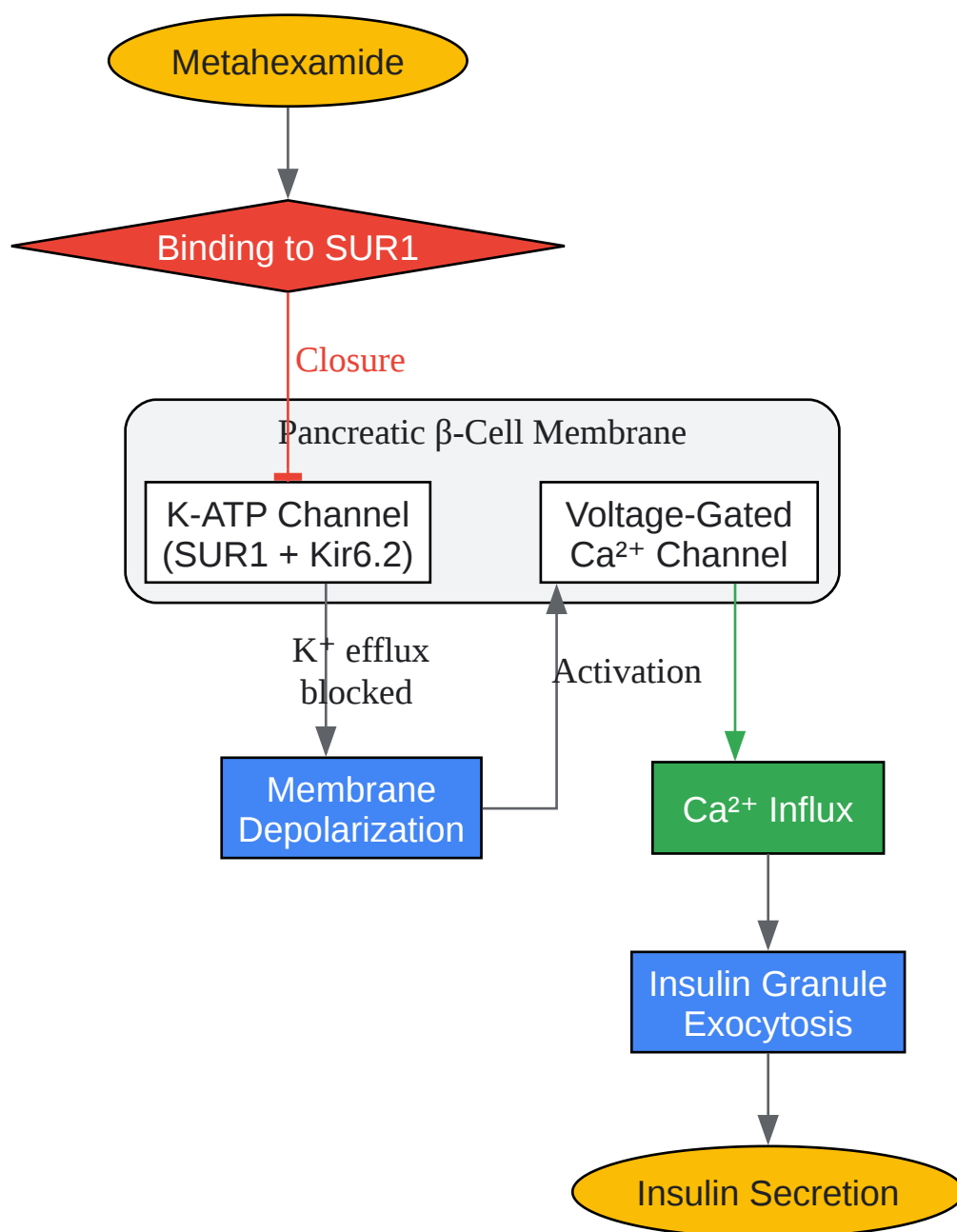
- Starting Materials: 3-amino-4-methylbenzenesulfonamide, Cyclohexyl isocyanate, anhydrous solvent (e.g., Toluene or Acetone), and a suitable base (e.g., Pyridine or Triethylamine).
- Procedure:
 - In a flame-dried reaction vessel, dissolve 3-amino-4-methylbenzenesulfonamide (1.0 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).
 - Add the base (1.1 equivalents) to the solution and stir.
 - To this stirring mixture, add cyclohexyl isocyanate (1.05 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
 - After the addition is complete, heat the reaction mixture to reflux for a period of 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
- The crude product is then purified. This can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product, **Metahexamide**, as a crystalline solid.
- Characterization: The structure and purity of the synthesized compound would be confirmed using techniques standard for the era, including elemental analysis and melting point determination, and later by spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanism of Action

The primary pharmacological effect of **Metahexamide** is the lowering of blood glucose by stimulating insulin secretion from the pancreas. This action is mediated by its interaction with the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in the plasma membrane of pancreatic β -cells.

Signaling Pathway of **Metahexamide**-Induced Insulin Secretion



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Caption: Mechanism of **Metahexamide**-induced insulin secretion in pancreatic β -cells.

Pharmacological Properties

Metahexamide was characterized as a long-acting and potent sulfonylurea. Early comparative studies indicated its greater hypoglycemic activity relative to other first-generation agents available at the time.[3]

Table 1: Comparative Potency and Dosing of First-Generation Sulfonylureas

Feature	Metahexamide	Tolbutamide	Chlorpropamide
Relative Potency	High	Low (Reference)	Intermediate-High
Typical Daily Dose	50 - 300 mg	1000 - 2000 mg	100 - 500 mg
Duration of Action	Long	Short	Very Long

| Primary Metabolism | Hepatic | Hepatic (Oxidation) | Hepatic (Slow) |

Note: Data is compiled from various reviews of first-generation sulfonylureas and reflects typical clinical usage of the era.^{[1][4]}

Preclinical and Clinical Development

Preclinical Evaluation: Representative Protocols

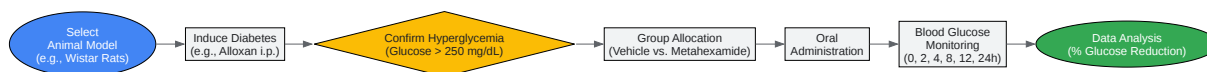
The preclinical assessment of **Metahexamide** would have involved both in vitro and in vivo studies to establish its efficacy and safety profile.

Protocol 1: In Vivo Efficacy in a Diabetic Animal Model

- Objective: To determine the hypoglycemic effect of **Metahexamide** in an animal model of diabetes.
- Model: Male Wistar rats (180-220g). Diabetes is induced by a single intraperitoneal (i.p.) injection of alloxan monohydrate (e.g., 120-150 mg/kg) dissolved in a citrate buffer. Animals with fasting blood glucose >250 mg/dL after 72 hours are selected for the study.
- Drug Administration: **Metahexamide** is suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose solution). The drug is administered orally via gavage at various doses (e.g., 10, 25, 50 mg/kg). A control group receives the vehicle only.
- Blood Glucose Monitoring: Blood samples are collected from the tail vein at baseline (0 hours) and at 2, 4, 8, 12, and 24 hours post-administration. Blood glucose is measured using a glucose oxidase method.

- Endpoint: The primary endpoint is the percentage reduction in blood glucose from baseline compared to the vehicle control group. A dose-response curve is generated to determine the ED50.

Preclinical Experimental Workflow



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Caption: Workflow for in vivo preclinical efficacy testing of **Metahexamide**.

Clinical Trials

Early clinical trials in the late 1950s confirmed the efficacy of **Metahexamide** in diabetic patients. Studies reported successful blood glucose control in patients who were previously managed with diet, other oral agents, or low doses of insulin.[5]

Table 2: Summary of Early Clinical Trial Data for **Metahexamide**

Study Parameter	Finding	Reference
Patient Population	Elderly male patients with maturity-onset diabetes.	[6]
Dosage Range	Initial doses often around 100-200 mg/day, with maintenance doses typically between 50 mg and 300 mg/day.	
Efficacy	Effective in lowering blood glucose in a majority of selected patients. Potency was noted to be significantly higher than tolbutamide, requiring much smaller daily doses for equivalent control.	[3]
Primary Failure Rate	A percentage of patients did not respond to initial therapy, consistent with other sulfonylureas.	[7]

| Secondary Failure | Loss of glycemic control after an initial period of effectiveness was also observed. |[7] |

Hepatotoxicity and Market Withdrawal

The clinical development and use of **Metahexamide** were ultimately halted by its association with drug-induced liver injury (DILI).

Clinical Manifestation of Toxicity

The predominant form of hepatotoxicity was cholestatic or mixed hepatocellular-cholestatic jaundice.[3] The onset of liver injury typically occurred within the first 2 to 12 weeks of therapy. [4] Symptoms included fatigue, nausea, and the appearance of jaundice (yellowing of the skin and eyes) and dark urine.

Table 3: Clinical and Laboratory Findings in **Metahexamide**-Induced Jaundice

Parameter	Typical Finding
Clinical Presentation	Jaundice, pruritus (itching), fatigue, anorexia.
Time to Onset	2 - 12 weeks after initiation of therapy.
Total Bilirubin	Significantly elevated (e.g., >3.0 mg/dL).
Alkaline Phosphatase (ALP)	Markedly elevated, often disproportionately to aminotransferases.
Aminotransferases (ALT/AST)	Mild to moderately elevated.
Histopathology (Liver Biopsy)	Evidence of intrahepatic cholestasis, sometimes with hepatocellular necrosis.

| Outcome | Generally reversible upon discontinuation of the drug, but severe cases were reported. |

Note: These findings are characteristic of cholestatic DILI and are based on case reports and reviews of sulfonylurea toxicity.^{[3][4]}

Withdrawal from Market

Due to the number of reported cases of severe liver toxicity, the risk-benefit profile of **Metahexamide** was deemed unfavorable, especially with safer alternatives like tolbutamide available. The drug was subsequently withdrawn from the market in the early 1960s, marking it as one of the early examples of a post-marketing withdrawal due to idiosyncratic drug-induced liver injury.

Conclusion

The story of **Metahexamide** is a crucial case study in drug development. It highlights the principle that while preclinical efficacy and enhanced potency are desirable, a thorough understanding of a drug's safety profile is paramount. Its discovery expanded the therapeutic arsenal for diabetes in its time, but its withdrawal underscored the serious potential for idiosyncratic hepatotoxicity within the sulfonylurea class and reinforced the importance of rigorous post-marketing surveillance for adverse drug reactions. The experience with

Metahexamide and other early oral antidiabetic agents helped shape the regulatory and clinical standards for the development of future diabetes medications.

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